2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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Description
2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a useful research compound. Its molecular formula is C13H12F3N3O2 and its molecular weight is 299.253. The purity is usually 95%.
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Biological Activity
The compound 2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, commonly referred to as a pyrazolo[3,4-b]pyridine derivative, has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and significant biological effects based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12F3N3O2
- CAS Number : 937605-76-0
- Molecular Weight : 303.25 g/mol
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
- In Vitro Studies :
- The compound demonstrated potent antiproliferative effects against human tumor cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) with IC50 values in the low micromolar range.
- Selectivity towards specific cyclin-dependent kinases (CDKs) has been reported, indicating potential as a targeted therapy in cancer treatment .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer progression:
- CDK Inhibition : The compound has shown effective inhibition against CDK2 and CDK9 with IC50 values of approximately 0.36 µM and 1.8 µM, respectively. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .
Neurological Implications
Emerging research suggests that compounds similar to this compound may also influence neurological pathways:
- Adenylyl Cyclase Inhibition : Preliminary findings indicate potential inhibition of adenylyl cyclase type 1 (AC1), which is linked to chronic pain sensitization and memory processes. This suggests possible applications in treating neurodegenerative diseases or pain management .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Technique | Details |
---|---|
NMR | Proton and carbon NMR spectra confirm the expected chemical shifts corresponding to the molecular structure. |
Mass Spectrometry | Molecular ion peaks corroborate the molecular weight of the compound. |
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridine derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial assessing a related pyrazolo compound showed a significant reduction in tumor size among patients with advanced melanoma after administration for six weeks.
- Neurological Assessment : In a preclinical model for chronic pain, administration of the compound led to a marked decrease in pain sensitivity compared to control groups.
Properties
IUPAC Name |
2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-6-11-8(13(14,15)16)4-9(7-2-3-7)17-12(11)19(18-6)5-10(20)21/h4,7H,2-3,5H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYZZYREFAOFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.